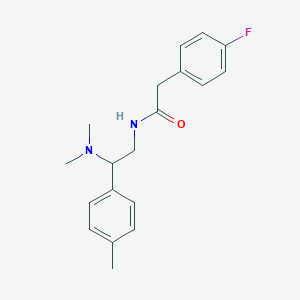
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H23FN2O and its molecular weight is 314.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide, with the CAS number 899975-29-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including antiproliferative effects, molecular interactions, and structure-activity relationships.
The compound's molecular formula is C19H23FN2O, with a molecular weight of 314.4 g/mol. Its structure features a dimethylamino group, a p-tolyl moiety, and a 4-fluorophenyl acetamide backbone, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899975-29-2 |
| Molecular Formula | C19H23FN2O |
| Molecular Weight | 314.4 g/mol |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent inhibitory effects on cell proliferation .
Case Study: MCF-7 Cell Line
- Compound Tested : this compound
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Not specifically reported for this compound but comparable to related compounds demonstrating IC50 values between 10–33 nM.
The mechanism by which this compound exerts its antiproliferative effects appears to involve tubulin destabilization . Similar compounds have been shown to inhibit tubulin polymerization by interacting at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses have confirmed that such interactions result in G2/M phase arrest in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the phenyl rings and amine substituents can significantly influence potency. For example:
- Substituent Effects : Electron-donating groups on the aromatic rings enhance activity.
- Dimethylamino Group : Essential for maintaining solubility and bioactivity.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has favorable interactions with proteins involved in cancer progression, indicating potential as a therapeutic agent .
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antiproliferative | Potent against breast cancer cell lines |
| Mechanism | Tubulin destabilization |
| Binding Affinity | Favorable interactions predicted |
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-14-4-8-16(9-5-14)18(22(2)3)13-21-19(23)12-15-6-10-17(20)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLMCFXYHVUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














